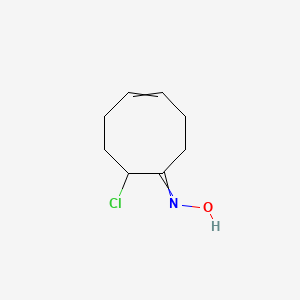
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H9ClO6. This compound is part of the naphthalene family, characterized by a fused pair of benzene rings. The presence of chlorine and acetate groups in its structure makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-5,8-dihydronaphthalene-1,4-diol
- 2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene
- 7-Chloro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of both chlorine and acetate groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
78226-68-3 |
|---|---|
Molekularformel |
C14H9ClO6 |
Molekulargewicht |
308.67 g/mol |
IUPAC-Name |
(4-acetyloxy-6-chloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H9ClO6/c1-6(16)20-10-3-4-11(21-7(2)17)13-12(10)9(18)5-8(15)14(13)19/h3-5H,1-2H3 |
InChI-Schlüssel |
UETMAZDHFAXCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


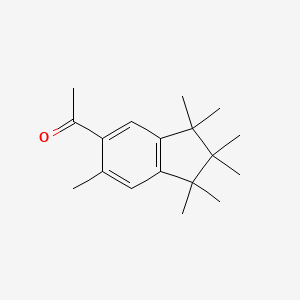
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)

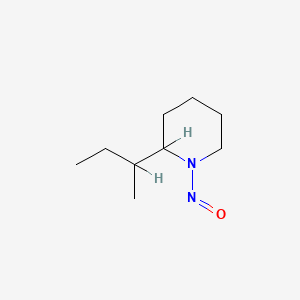
![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
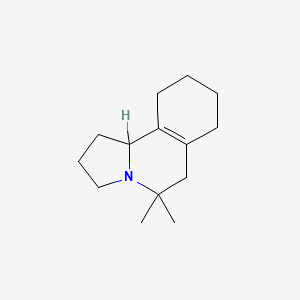
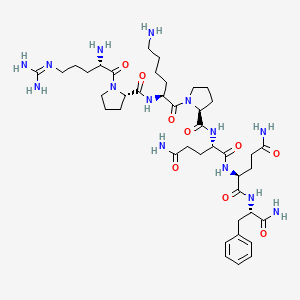
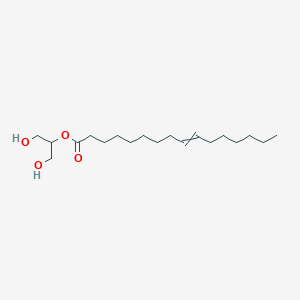

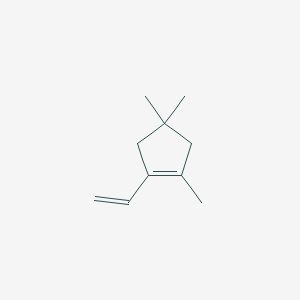
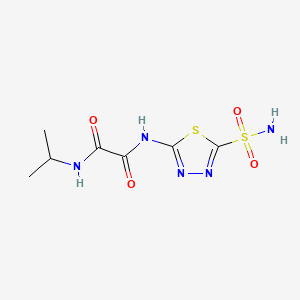
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
